molecular formula C20H29ClN2O5S B589487 (R)-Tamsulosin-d3 Hydrochloride CAS No. 1795787-12-0

(R)-Tamsulosin-d3 Hydrochloride

Cat. No.: B589487
CAS No.: 1795787-12-0
M. Wt: 447.989
InChI Key: ZZIZZTHXZRDOFM-GGBIRWKQSA-N
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Description

®-Tamsulosin-d3 Hydrochloride is a deuterated form of Tamsulosin, a medication primarily used to treat benign prostatic hyperplasia (BPH). The deuterium atoms replace hydrogen atoms in the molecular structure, which can potentially alter the pharmacokinetic properties of the compound. This compound is often used in scientific research to study the effects of deuterium substitution on drug metabolism and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Tamsulosin-d3 Hydrochloride typically involves the incorporation of deuterium atoms into the Tamsulosin molecule. This can be achieved through various methods, including:

    Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium atoms using deuterated reagents under specific conditions.

    Deuterated Precursors: Using deuterated starting materials in the synthesis of Tamsulosin can lead to the formation of ®-Tamsulosin-d3.

Industrial Production Methods

Industrial production of ®-Tamsulosin-d3 Hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Reaction Optimization: Fine-tuning reaction parameters such as temperature, pressure, and solvent choice to maximize deuterium incorporation.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

®-Tamsulosin-d3 Hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and alkylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

®-Tamsulosin-d3 Hydrochloride has several applications in scientific research, including:

    Pharmacokinetic Studies: Used to study the effects of deuterium substitution on drug metabolism and pharmacokinetics.

    Metabolic Pathway Analysis: Helps in understanding the metabolic pathways and identifying metabolites.

    Drug Development: Assists in the development of new drugs with improved efficacy and reduced side effects.

    Biological Studies: Used in biological research to study the interaction of the compound with various biological targets.

Mechanism of Action

®-Tamsulosin-d3 Hydrochloride works by selectively blocking alpha-1 adrenergic receptors in the prostate and bladder neck, leading to relaxation of smooth muscle and improved urine flow in patients with benign prostatic hyperplasia. The deuterium substitution may alter the binding affinity and metabolic stability of the compound, potentially enhancing its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Tamsulosin Hydrochloride: The non-deuterated form of the compound, commonly used in the treatment of benign prostatic hyperplasia.

    Silodosin: Another alpha-1 adrenergic receptor antagonist used for similar indications.

    Alfuzosin: A similar compound with a different chemical structure but similar therapeutic effects.

Uniqueness

®-Tamsulosin-d3 Hydrochloride is unique due to the presence of deuterium atoms, which can enhance the pharmacokinetic properties and metabolic stability of the compound. This makes it a valuable tool in research and drug development.

Properties

IUPAC Name

2-methoxy-5-[(2R)-3,3,3-trideuterio-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]benzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O5S.ClH/c1-4-26-17-7-5-6-8-18(17)27-12-11-22-15(2)13-16-9-10-19(25-3)20(14-16)28(21,23)24;/h5-10,14-15,22H,4,11-13H2,1-3H3,(H2,21,23,24);1H/t15-;/m1./s1/i2D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZIZZTHXZRDOFM-GGBIRWKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCNC(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[C@H](CC1=CC(=C(C=C1)OC)S(=O)(=O)N)NCCOC2=CC=CC=C2OCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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